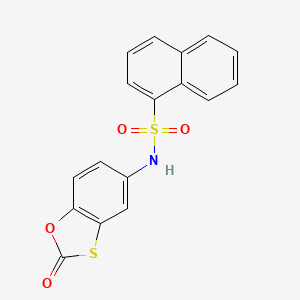

N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11NO4S2/c19-17-22-14-9-8-12(10-15(14)23-17)18-24(20,21)16-7-3-5-11-4-1-2-6-13(11)16/h1-10,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLJGIAEERMHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NC3=CC4=C(C=C3)OC(=O)S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide typically involves the following steps:

Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through the cyclization of o-aminothiophenol with carbonyl compounds under acidic conditions.

Sulfonamide Formation: The naphthalene sulfonamide group is introduced by reacting naphthalene-1-sulfonyl chloride with the benzoxathiol derivative in the presence of a base such as triethylamine.

The reaction conditions often involve solvents like dichloromethane or chloroform, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the naphthalene ring or the benzoxathiol moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the benzoxathiol ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide and related sulfonamide derivatives:

| Compound Name | Substituent Group | Key Functional Groups |

|---|---|---|

| This compound | 2-oxo-1,3-benzoxathiol-5-yl | Sulfonamide, S-O, C=O (oxo) |

| N-(3-azido-propyl)-5-(dimethylamino)naphthalene-1-sulfonamide (DNS) | 3-azido-propyl, dimethylamino | Sulfonamide, azide, tertiary amine |

| N-(2-aminobenzyl)-5-(dimethylamino)naphthalene-1-sulfonamide (H3L precursor) | 2-aminobenzyl, dimethylamino | Sulfonamide, primary amine, tertiary amine |

| NBD (7-nitrobenzooxadiazol-4-amine) | Nitrobenzooxadiazole | Nitro group, oxadiazole ring |

Key Observations :

- Unlike DNS and H3L precursors, the target lacks electron-donating groups (e.g., dimethylamino), which may reduce fluorescence quantum yield but improve redox stability .

Critical Differences :

- The benzoxathiol substituent may require specialized precursors (e.g., benzoxathiol-5-amine) compared to the commercially available dansyl chloride used for DNS .

Spectroscopic Properties

Infrared Spectroscopy (FT-IR):

Analysis :

- The benzoxathiol group in the target compound introduces distinct S-O stretching vibrations absent in DNS and H3L precursors .

Nuclear Magnetic Resonance (NMR):

- Target Compound (Predicted) : Aromatic protons near 7.5–8.5 ppm (naphthalene and benzoxathiol), with deshielded protons adjacent to the sulfonamide group.

- DNS: Dimethylamino protons at ~2.8 ppm; azide protons absent due to non-protonated N₃ group .

- H3L Precursor: Aminobenzyl protons at ~3.9 ppm (disappear upon Schiff base formation) .

Comparative Advantages :

Biological Activity

N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H9N1O3S2

- Molecular Weight : 295.34 g/mol

- Structural Features :

- Contains a benzothiazole moiety which is known for various biological activities.

- The sulfonamide group contributes to its pharmacological properties.

Antibacterial Activity

Research indicates that compounds containing the benzoxathiolone structure exhibit significant antibacterial properties. A study highlighted the effectiveness of benzoxathiolone derivatives against various bacterial strains, suggesting that this compound may also possess similar activity due to structural similarities .

Antioxidant Properties

Benzoxathiolone derivatives are recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and related diseases. The compound's ability to inhibit lipid peroxidation has been documented, indicating its potential as a protective agent against oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory activity of benzoxathiolone derivatives is attributed to their ability to inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandins. Studies have shown that these compounds can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

The biological activities of this compound can be explained through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and bacterial metabolism.

- Scavenging Free Radicals : The presence of functional groups allows the compound to interact with reactive oxygen species (ROS), neutralizing their harmful effects.

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and oxidative stress responses.

Study on Antimicrobial Efficacy

A recent study evaluated a series of benzoxathiolone derivatives, including this compound, against common bacterial pathogens. The results indicated that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Investigation of Antioxidant Activity

Another research effort focused on the antioxidant potential of benzoxathiolone derivatives. Using DPPH and ABTS assays, this compound showed substantial radical scavenging activity, reinforcing its role as a potential therapeutic agent in oxidative stress-related conditions .

Comparative Table of Biological Activities

| Activity Type | Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antibacterial | This compound | 32 | - |

| Antioxidant | This compound | - | 15 |

| Anti-inflammatory | This compound | - | 20 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-oxo-1,3-benzoxathiol-5-yl)naphthalene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling naphthalene-1-sulfonyl chloride with a functionalized benzoxathiol precursor under anhydrous conditions. Key steps include:

- Nucleophilic substitution : Use of a base (e.g., triethylamine) to deprotonate the amine group in the benzoxathiol moiety, facilitating sulfonamide bond formation .

- Purification : Column chromatography (silica gel, dichloromethane/ethyl acetate gradient) or recrystallization to achieve >95% purity .

- Critical Parameters : Temperature (20–60°C), solvent choice (THF or DCM), and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) significantly impact yield (reported 60–85%) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., sulfonamide NH at δ 10–12 ppm; benzoxathiol carbonyl at ~170 ppm) .

- X-ray Crystallography : SHELXL refinement reveals dihedral angles between the naphthalene and benzoxathiol rings (e.g., ~89° in similar dansyl derivatives), critical for understanding steric interactions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z ~385) .

Q. What are the compound’s key physicochemical properties relevant to biological assays?

- Solubility : Moderate solubility in DMSO (>10 mM) but limited in aqueous buffers (<0.1 mM), necessitating formulation with cyclodextrins or surfactants for in vitro studies .

- Stability : Stable at pH 4–8 (24-hour assay); degradation observed under strong acidic/alkaline conditions via sulfonamide bond hydrolysis .

Advanced Research Questions

Q. How does the compound interact with biological targets such as FABP4 or bacterial enzymes?

- Mechanistic Insights :

- Enzyme Inhibition : Acts as a competitive inhibitor of FABP4 (IC ~0.8 µM), with binding confirmed via surface plasmon resonance (SPR) and molecular docking. The sulfonamide group forms hydrogen bonds with Arg126 and Tyr128 residues .

- Antibacterial Activity : Targets dihydropteroate synthase (DHPS) in Gram-positive bacteria (MIC ~4 µg/mL), with resistance linked to mutations in the DHPS active site .

- Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH) and mutagenesis studies to identify critical residues .

Q. What strategies improve the compound’s bioavailability and pharmacokinetic profile?

- Structural Modifications :

- Prodrug Design : Esterification of the sulfonamide NH group enhances intestinal absorption (e.g., acetylated derivative shows 3× higher C in rat models) .

- Lipophilicity Adjustment : Introducing electron-withdrawing groups (e.g., -CF) on the benzoxathiol ring improves logP (from 2.1 to 1.5) and reduces plasma protein binding .

- In Vivo Testing : Pharmacokinetic studies in rodents (IV/PO administration) paired with HPLC-MS quantification of plasma metabolites .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

- Approaches :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., FABP4) over 100-ns trajectories to identify stable binding conformers .

- QSAR Modeling : Use 2D/3D descriptors (e.g., polar surface area, H-bond donors) to correlate structural features with antibacterial IC values (R > 0.85 in training sets) .

- Validation : Cross-check predictions with in vitro assays for 10–20 derivatives to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.